molecular formula C21H22ClN3O3 B12161618 3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12161618
M. Wt: 399.9 g/mol
InChI Key: VZRSMEJMDQRJHA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate, which is then cyclized with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propionic acid
  • 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-25-18(13-17(24-25)15-5-4-6-16(22)12-15)21(26)23-10-9-14-7-8-19(27-2)20(11-14)28-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)

InChI Key

VZRSMEJMDQRJHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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